N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
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Overview
Description
N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide is a complex organic compound that belongs to the class of acetamides It features a unique structure combining a dimethoxyphenyl group with a pyrimidoindole moiety, connected via a sulfanyl bridge
Mechanism of Action
Action Environment
Environmental factors, such as pH, temperature, and co-administered substances, can impact drug efficacy and stability. These factors may alter the compound’s behavior in vivo.
: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more : Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(16), 5633–5646. Read more : 3,3′-Diindolylmethane and indole-3-carbinol: potential therapeutic agents in cancer. (2023). Cancer Communications, 43(1), 1–12. Read more
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide typically involves multi-step organic reactions The process begins with the preparation of the 3,5-dimethoxyphenyl acetamide precursorThe final step involves the formation of the sulfanyl bridge under controlled conditions, often using thiolating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl bridge.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Cleaved sulfanyl derivatives.
Substitution: Alkylated derivatives at the methoxy positions.
Scientific Research Applications
N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
- N-(2,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide
- N-(3,5-dimethoxyphenyl)-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}acetamide derivatives
Uniqueness
This compound stands out due to its specific substitution pattern on the phenyl ring and the presence of the pyrimidoindole moiety. These structural features contribute to its unique chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c1-26-13-7-12(8-14(9-13)27-2)23-17(25)10-28-20-19-18(21-11-22-20)15-5-3-4-6-16(15)24-19/h3-9,11,24H,10H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEIVYMCHMEPFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NC=NC3=C2NC4=CC=CC=C43)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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